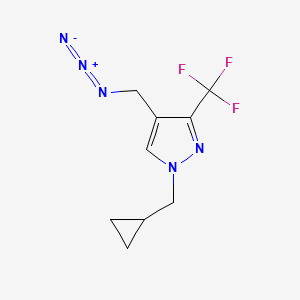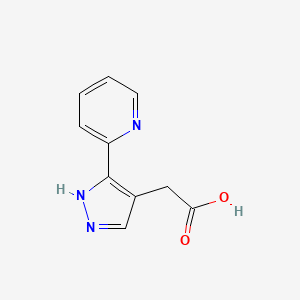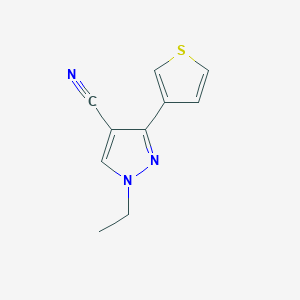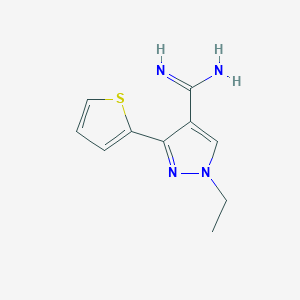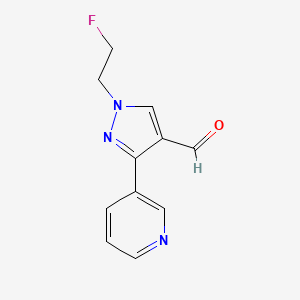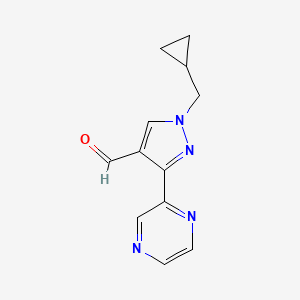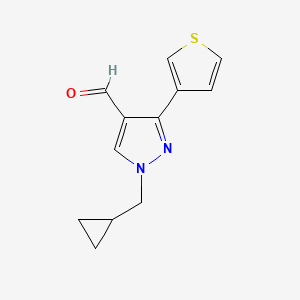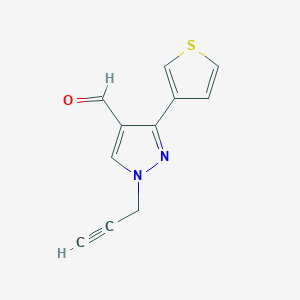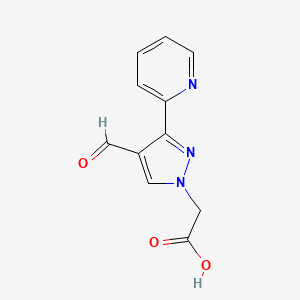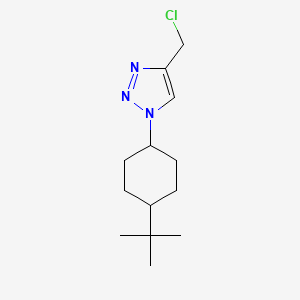
1-(4-(tert-butyl)cyclohexyl)-4-(chloromethyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
1-(4-(tert-butyl)cyclohexyl)-4-(chloromethyl)-1H-1,2,3-triazole, also known as TB-CHCM-T, is an organic compound belonging to the class of triazoles. It is a synthetic molecule composed of a cyclohexyl ring connected to a 1,2,3-triazole ring, with a tert-butyl and chloromethyl group attached to the cyclohexyl ring. TB-CHCM-T is a versatile compound that has a wide range of applications in various scientific fields, including medicinal chemistry, synthetic organic chemistry, and biochemistry.
Applications De Recherche Scientifique
Alkylation Studies
Alkylation Reactions with Alcohols : Research conducted by Sukhanova et al. (2008) investigates the alkylation of 3-nitro-1,2,4-triazole and its derivatives with secondary and tertiary alcohols, such as tert-butyl alcohols, leading to the formation of various regioisomers including 1-tert-butyl-3-nitro-1,2,4-triazole (Sukhanova, Sakovich, & Sukhanov, 2008).
Synthesis of Azoxy-2H-1,2,3-triazole Oxides : Zelenov et al. (2014) described the synthesis of various 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole oxides, showcasing the reactivity of tert-butyl-substituted triazoles in creating compounds with potential applications in energetic materials (Zelenov, Voronin, Churakov, Strelenko, & Tartakovsky, 2014).
Synthesis of Energetic Salts
- Creation of Triazolyl-Functionalized Salts : Wang et al. (2007) developed triazolyl-functionalized monocationic energetic salts, which involved the reaction of 1-(chloromethyl)-1H-1,2,4-triazole with various bases. These compounds exhibit good thermal stability and high density, making them of interest for applications in energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Other Applications
Cytostatic Activity Studies : Research by De las Heras et al. (1979) focused on the synthesis of N-glycosyl(halomethyl)-1,2,3-triazoles, including chloromethyl- and bromomethyl-1,2,3-triazoles, and their inhibitory effects on the in vitro growth of HeLa cells and life span extension in mice with tumors (De las Heras, Alonso, & Alonso, 1979).
Synthesis of Biphenyl Containing Conjugated Copolymers : Deniz et al. (2013) synthesized various polymers incorporating triazole rings, such as Poly 4-(biphenyl-4-yl)-2-dodecyl-2H-benzo[d][1,2,3]triazole, exhibiting properties like high thermal stability and fluorescent behavior, potentially useful in materials science (Deniz, Nurioglu, Unlu, Şendur, Toppare, & Çırpan, 2013).
Propriétés
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3/c1-13(2,3)10-4-6-12(7-5-10)17-9-11(8-14)15-16-17/h9-10,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUUVZMRNJSMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(tert-butyl)cyclohexyl)-4-(chloromethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




